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Introduction

Sputtering deposition is a versatile physical vapor deposition (PVD) technique used to deposit
thin films of a wide variety of materials. The process involves the bombardment of a target
material with energetic ions from a plasma, which causes the ejection of target atoms that then
deposit onto a substrate.[1] The choice of the sputtering gas is a critical parameter that
significantly influences the plasma characteristics, deposition rate, and the resulting film
properties.[1]

Argon (Ar) is the most commonly used sputtering gas due to its chemical inertness, relatively
high atomic mass, and cost-effectiveness. However, for certain applications, the use of heavier
inert gases, such as xenon (Xe), or mixtures of argon and xenon, can offer significant
advantages.[1] The primary benefit of incorporating xenon is its higher atomic mass and larger
collision cross-section compared to argon. This leads to a more efficient momentum transfer
during ion bombardment of the target, resulting in a higher sputtering yield.[1]

These application notes provide a comprehensive overview of the use of argon-xenon gas
mixtures in sputtering deposition, detailing the effects on deposition parameters and film
properties. Detailed experimental protocols are provided to guide researchers in implementing
this technique.
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Advantages of Using Argon-Xenon Gas Mixtures

The addition of xenon to the argon sputtering gas can lead to several beneficial effects:

» Increased Deposition Rate: Due to the higher sputtering yield of xenon, the deposition rate
can be significantly increased, leading to shorter processing times. This is particularly
advantageous for materials with low sputtering yields in pure argon.

» Modification of Film Stress: The use of a heavier sputtering gas can influence the intrinsic
stress of the deposited film. Generally, sputtering with xenon at lower pressures can lead to
more compressive stress compared to argon, which can be beneficial for applications
requiring specific stress states.

e Improved Film Microstructure: The energy of the sputtered atoms and reflected neutral
particles from the target can be altered by using a heavier sputtering gas. This can lead to
the growth of denser films with modified crystallographic orientation and grain size.

o Enhanced Plasma Properties: The addition of xenon can alter the plasma impedance and ion
density, potentially leading to a more stable and efficient sputtering process.

Quantitative Data Summary

The following tables summarize the expected qualitative and quantitative effects of adding
xenon to an argon sputtering plasma for various materials. It is important to note that the exact
values are highly dependent on the specific sputtering system and process parameters.
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General Protocol for DC Magnetron Sputtering with
Ar/Xe Gas Mixtures

This protocol outlines the general steps for depositing a metallic thin film using a DC magnetron
sputtering system with a mixture of argon and xenon gas.

4.1.1 Equipment and Materials:

DC Magnetron Sputtering System

High Purity Argon Gas (99.999%)

High Purity Xenon Gas (99.999%)

Target Material (e.g., Ti, W, Cu)

Substrates (e.g., Silicon wafers, glass slides)

Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)

4.1.2 Pre-Deposition Procedure:

Substrate Cleaning:

o Ultrasonically clean the substrates in a sequence of acetone, isopropanol, and deionized
water for 10-15 minutes each.

o Dry the substrates thoroughly with a nitrogen gun.
o Load the cleaned substrates into the sputtering chamber.
e System Pump-Down:

o Evacuate the chamber to a base pressure of at least 5 x 10~° Torr to minimize
contamination from residual gases.

4.1.3 Deposition Protocol:
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e Gas Introduction:

o Introduce the argon and xenon gas mixture into the chamber using mass flow controllers
(MFCs).

o Set the desired Ar:Xe flow ratio (e.g., 4:1 for an 80:20 mixture). A typical total gas flow rate
is 20-50 sccm.

o Adjust the throttle valve to achieve the desired working pressure (typically 1-10 mTorr).
e Plasma Ignition and Target Conditioning:

o Apply DC power to the target. A typical power density is 1-10 W/cm2,

o Ignite the plasma. A visible glow discharge should appear around the target.

o Pre-sputter the target for 5-10 minutes with the substrate shutter closed to remove any
surface contaminants from the target.

e Film Deposition:
o Open the substrate shutter to begin the deposition process.

o Maintain constant process parameters (power, pressure, gas flow rates, substrate
temperature) for the desired deposition time to achieve the target film thickness.

o Substrate rotation is recommended to ensure film uniformity.
e Post-Deposition:
o Turn off the DC power and the gas flow.
o Allow the system to cool down before venting the chamber with an inert gas like nitrogen.

o Remove the coated substrates for characterization.

Protocol for Reactive Sputtering of Tantalum Oxide
(Ta20s5) with Ar/Xe Gas Mixtures
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This protocol describes the deposition of tantalum oxide thin films using reactive sputtering in
an Ar/Xe/Oz environment.

4.2.1 Equipment and Materials:

RF or DC Magnetron Sputtering System

e High Purity Argon Gas (99.999%)

e High Purity Xenon Gas (99.999%)

e High Purity Oxygen Gas (99.999%)

e High Purity Tantalum (Ta) Target

e Substrates (e.g., Silicon wafers, quartz)

4.2.2 Deposition Protocol:

» Pre-Deposition: Follow the steps outlined in the general protocol (4.1.2).
» Gas Introduction:

o Introduce the argon, xenon, and oxygen gas mixture using MFCs.

o The ratio of Ar to Xe can be varied to control the sputtering rate and film properties.

o The oxygen flow rate is critical for achieving stoichiometric Ta2Os and needs to be
carefully optimized. A typical starting point is an Oz partial pressure of 10-30% of the total
working pressure.[2][3]

e Plasma Ignition and Deposition:

o Follow the steps for plasma ignition, target pre-sputtering, and film deposition as described
in the general protocol (4.1.3). RF power is often preferred for depositing dielectric
materials to avoid target poisoning.[2]

o Post-Deposition: Follow the post-deposition steps from the general protocol (4.1.3).
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Caption: Workflow of sputtering with Ar/Xe mixtures.
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Caption: Influence of sputtering gas on film properties.

Conclusion

The use of argon-xenon gas mixtures in sputtering deposition offers a powerful method for
tuning the deposition process and the properties of the resulting thin films. The primary
advantages include increased deposition rates and the ability to modify film stress and
microstructure. By carefully controlling the Ar:Xe ratio and other sputtering parameters,
researchers can optimize their thin film deposition for a wide range of applications. The
protocols provided herein serve as a starting point for developing process-specific recipes
tailored to particular materials and desired film characteristics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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